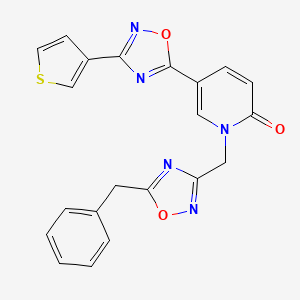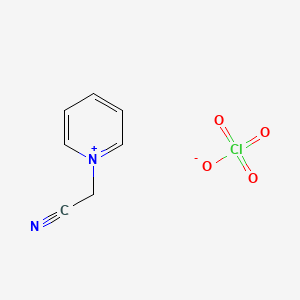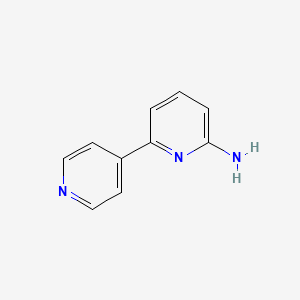
1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole and pyridinone structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole and pyridinone cores. One common approach is the sequential condensation of appropriate precursors followed by cyclization reactions. For instance, the oxadiazole ring can be formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The pyridinone core can be synthesized through the cyclization of β-ketoesters with ammonia or amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution reactions could utilize halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the compound might yield hydroxyl or carbonyl derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It could serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: Its unique structure may be useful in the design of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block or intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological processes. The pathways involved might include signal transduction, gene expression regulation, or metabolic pathways.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have been studied for their biological activities.
Pyridinone derivatives: These compounds contain the pyridinone ring and are known for their diverse biological activities.
Uniqueness: 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to its combination of multiple heterocyclic rings and the presence of both benzyl and thiophenyl groups. This structural complexity may contribute to its distinct biological and chemical properties.
Propiedades
IUPAC Name |
1-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-19-7-6-15(21-23-20(25-29-21)16-8-9-30-13-16)11-26(19)12-17-22-18(28-24-17)10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAWMJXNHPVKEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)


![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)
![3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2411790.png)
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)




![4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2411799.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B2411802.png)
